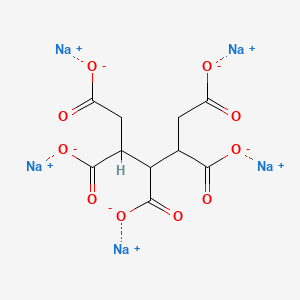

1,2,3,4,5-Pentanepentacarboxylic Acid Sodium Salt Trihydrate

Description

1,2,3,4,5-Pentanepentacarboxylic Acid Sodium Salt Trihydrate is a sodium salt derivative of pentanepentacarboxylic acid, featuring five carboxylic acid groups fully deprotonated and coordinated with sodium ions. Its trihydrate form indicates three water molecules are incorporated into its crystalline structure. This compound is listed as a research-grade chemical in catalogs (e.g., Santa Cruz Biotechnology, product code sc-478634) with a typical purity ≥98% and packaged in 10 mg quantities .

Properties

Molecular Formula |

C10H7Na5O10 |

|---|---|

Molecular Weight |

402.10 g/mol |

IUPAC Name |

pentasodium;pentane-1,2,3,4,5-pentacarboxylate |

InChI |

InChI=1S/C10H12O10.5Na/c11-5(12)1-3(8(15)16)7(10(19)20)4(9(17)18)2-6(13)14;;;;;/h3-4,7H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;/q;5*+1/p-5 |

InChI Key |

NMXKGQOINFLGPX-UHFFFAOYSA-I |

Canonical SMILES |

C(C(C(C(CC(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentanepentacarboxylic Acid Sodium Salt Trihydrate typically involves the reaction of pentane with a suitable carboxylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure the efficient formation of the desired product. The resulting compound is then purified through crystallization to obtain the trihydrate form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentanepentacarboxylic Acid Sodium Salt Trihydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

1,2,3,4,5-Pentanepentacarboxylic Acid Sodium Salt Trihydrate is a sodium salt of a pentacarboxylic acid. Its molecular structure features five carboxylic acid groups which contribute to its high polarity and solubility in water. The presence of multiple carboxyl groups allows it to act as a chelating agent and a pH stabilizer.

Chelating Agent in Biochemistry

Due to its ability to form stable complexes with metal ions, this compound is utilized as a chelating agent in biochemical assays. It can effectively bind divalent and trivalent metal ions, which is crucial in studies involving metal ion catalysis and enzyme activity modulation. For instance:

- Metal Ion Binding Studies : Research has demonstrated its efficacy in binding calcium and magnesium ions, which are essential for various biological processes. This property is leveraged in studies aimed at understanding enzyme mechanisms where metal ions play a critical role.

Pharmaceutical Formulations

In the pharmaceutical industry, this compound is explored for its potential as an excipient. Its properties can enhance drug solubility and stability:

- Drug Delivery Systems : The compound can be incorporated into drug formulations to improve the bioavailability of poorly soluble drugs. Studies have shown that its inclusion in formulations leads to enhanced dissolution rates and improved therapeutic effects.

- Stabilization of Active Ingredients : It serves as a stabilizer for sensitive active pharmaceutical ingredients (APIs), protecting them from degradation during storage and usage.

Cosmetic Applications

The compound's moisturizing properties make it suitable for use in cosmetic formulations:

- Moisturizers and Emulsions : Its ability to retain moisture can be harnessed in skin care products. Research indicates that formulations containing this compound exhibit improved hydration effects compared to those without it.

- Stabilizing Agents : As a stabilizer for emulsions, it helps maintain product consistency and enhances the sensory feel of creams and lotions.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1: Metal Ion Interaction | Biochemistry | Demonstrated effective binding with calcium ions; crucial for enzyme activity studies. |

| Study 2: Drug Formulation | Pharmaceuticals | Enhanced dissolution rates of poorly soluble drugs when included in formulations. |

| Study 3: Cosmetic Stability | Cosmetics | Improved moisture retention and stability in emulsion-based formulations. |

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentanepentacarboxylic Acid Sodium Salt Trihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound’s unique pentacarboxylic acid backbone distinguishes it from structurally related sodium salts. Key comparisons include:

Hydration and Stability

- Trihydrate vs. Dihydrate/Pentahydrate : The trihydrate form of the target compound likely offers intermediate moisture stability compared to EDTA tripotassium dihydrate (lower water content) and sodium selenite pentahydrate (higher water content). Hydration impacts solubility, shelf life, and reactivity in aqueous systems .

- Sodium vs. Potassium Salts : Sodium salts generally exhibit higher solubility in water than potassium salts due to smaller ionic radius and stronger hydration. This may limit the target compound’s utility in low-ionic-strength applications compared to EDTA tripotassium .

Functional Group Analysis

- Carboxylate Density : The pentacarboxylic acid structure provides five carboxylate groups, exceeding the four in EDTA derivatives. This could enhance metal-binding capacity but may also increase steric hindrance or reduce selectivity .

- Comparison with Sulfonate/Selenite : Sulfonate (in sodium 1-pentanesulfonate) and selenite (in sodium selenite) anions are stronger acids than carboxylates, leading to distinct pH-dependent behaviors and redox properties .

Biological Activity

1,2,3,4,5-Pentanepentacarboxylic Acid Sodium Salt Trihydrate (also known as sodium pentanepentacarboxylate) is a complex organic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure

The compound is characterized by five carboxylic acid groups attached to a pentane backbone. Its chemical formula can be represented as C₅H₇NaO₁₅·3H₂O. The presence of multiple carboxyl groups contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

- Mechanism of Action : The antimicrobial properties of pentanepentacarboxylic acid sodium salt are primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. The carboxylate groups can interact with the lipid bilayer of bacterial membranes, leading to increased permeability and cell lysis.

-

Case Studies :

- A study demonstrated that sodium pentanepentacarboxylate exhibited significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 16 mg/mL for different bacterial strains including E. coli and S. aureus .

- Another investigation showed that when combined with conventional antibiotics, this compound enhanced the antibacterial efficacy against resistant strains of bacteria .

Antiviral Activity

- Mechanism of Action : The compound has shown potential antiviral activity by inhibiting viral replication through interference with viral entry into host cells or disrupting viral assembly.

- Research Findings :

Comparative Biological Activity Table

| Activity Type | Pathogen/Target | MIC (mg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 8 | |

| Antibacterial | S. aureus | 4 | |

| Antiviral | RNA Viruses | 100 µM |

Toxicological Profile

The safety profile of sodium pentanepentacarboxylate has been assessed in various animal models. Studies indicate low toxicity levels with no significant adverse effects observed at therapeutic doses:

Q & A

Q. How should researchers address discrepancies between theoretical and experimental water content in the trihydrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.